molecular formula C13H16N2 B14022971 2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine CAS No. 6312-14-7

2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine

Cat. No.: B14022971
CAS No.: 6312-14-7
M. Wt: 200.28 g/mol
InChI Key: NUBSSCCFXJJQHP-UHFFFAOYSA-N
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Description

2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine is a heterocyclic compound that features both pyridine and pyrrole rings in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine typically involves the reaction of 2,5-dimethylpyrrole with a suitable pyridine derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where 2,5-dimethylpyrrole is reacted with 2-bromoethylpyridine under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of partially or fully reduced pyridine rings.

Scientific Research Applications

2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular processes essential for microbial survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine
  • Piperazine,1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-

Uniqueness

2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine is unique due to its specific structural arrangement, which combines the properties of both pyridine and pyrrole rings. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

6312-14-7

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

2-[2-(2,5-dimethylpyrrol-1-yl)ethyl]pyridine

InChI

InChI=1S/C13H16N2/c1-11-6-7-12(2)15(11)10-8-13-5-3-4-9-14-13/h3-7,9H,8,10H2,1-2H3

InChI Key

NUBSSCCFXJJQHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CCC2=CC=CC=N2)C

Origin of Product

United States

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